

Structural Analysis of 3-Fluoro-4-methylbenzoyl chloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzoyl chloride

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This technical guide provides a comprehensive structural analysis of **3-Fluoro-4-methylbenzoyl chloride**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established synthetic protocols for analogous compounds with predicted spectroscopic and structural data based on well-understood principles of chemical analysis.

Physicochemical Properties

3-Fluoro-4-methylbenzoyl chloride is an acyl chloride derivative of benzoic acid. Its structure incorporates a fluorine atom and a methyl group on the aromatic ring, which can significantly influence the reactivity and physicochemical properties of molecules synthesized from it.

Property	Value	Source
Molecular Formula	C ₈ H ₆ ClFO	PubChem[1]
Molecular Weight	172.58 g/mol	PubChem[1]
IUPAC Name	3-fluoro-4-methylbenzoyl chloride	PubChem[1]
CAS Number	59189-97-8	PubChem[1]
Canonical SMILES	CC1=C(C=C(C=C1)C(=O)Cl)F	PubChem[1]

Synthesis Protocol

The synthesis of **3-Fluoro-4-methylbenzoyl chloride** is most commonly achieved by the chlorination of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂). This is a standard and widely used method for the preparation of acyl chlorides.[2][3]

Experimental Protocol: Synthesis from 3-Fluoro-4-methylbenzoic acid

This protocol is adapted from established procedures for similar benzoyl chloride syntheses.[3]

Materials:

- 3-Fluoro-4-methylbenzoic acid
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene (or other inert solvent)

Equipment:

- Round-bottom flask with a reflux condenser and a gas outlet

- Heating mantle with a magnetic stirrer
- Vacuum distillation apparatus

Procedure:

- In a clean, dry round-bottom flask, add 3-fluoro-4-methylbenzoic acid.
- Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents).
- Add a catalytic amount of DMF (a few drops).
- Equip the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.
- Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- The crude **3-Fluoro-4-methylbenzoyl chloride** can be purified by fractional distillation under vacuum.

Structural and Spectroscopic Analysis

As experimental spectra for **3-Fluoro-4-methylbenzoyl chloride** are not publicly available, the following tables present predicted data based on the analysis of its precursor, 3-fluoro-4-methylbenzoic acid, and known spectroscopic data for structurally similar compounds.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic peaks for the acyl chloride functional group and the substituted aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1785-1770	Strong	C=O stretch (acyl chloride)
~1600, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1250-1150	Strong	C-F stretch
~900-800	Strong	C-Cl stretch

Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum is predicted based on the known spectrum of 3-fluoro-4-methylbenzoic acid, with expected downfield shifts for the aromatic protons adjacent to the electron-withdrawing acyl chloride group.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.9-8.1	d	H-6
~7.8-8.0	dd	H-2
~7.3-7.5	t	H-5
~2.4	s	-CH ₃

Predicted ¹³C NMR Spectroscopy Data

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

| Chemical Shift (δ , ppm) | Assignment | |---|---|---| | ~168-170 | C=O (acyl chloride) | | ~160-165 (d) | C-F | | ~135-140 | C-CH₃ | | ~130-135 | C-H | | ~125-130 (d) | C-H | | ~115-120 (d) | C-H | | ~130-135 (d) | C-COCl | | ~15-20 | -CH₃ |

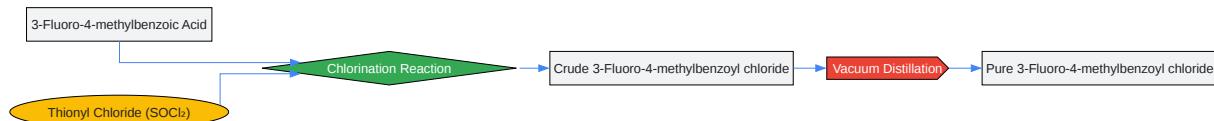
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a benzoyl chloride derivative.

m/z	Interpretation
172/174	Molecular ion peak $[M]^+$ and $[M+2]^+$ due to ^{35}Cl and ^{37}Cl isotopes
137	Loss of Cl radical
109	Loss of CO and Cl
91	Tropylium ion fragment

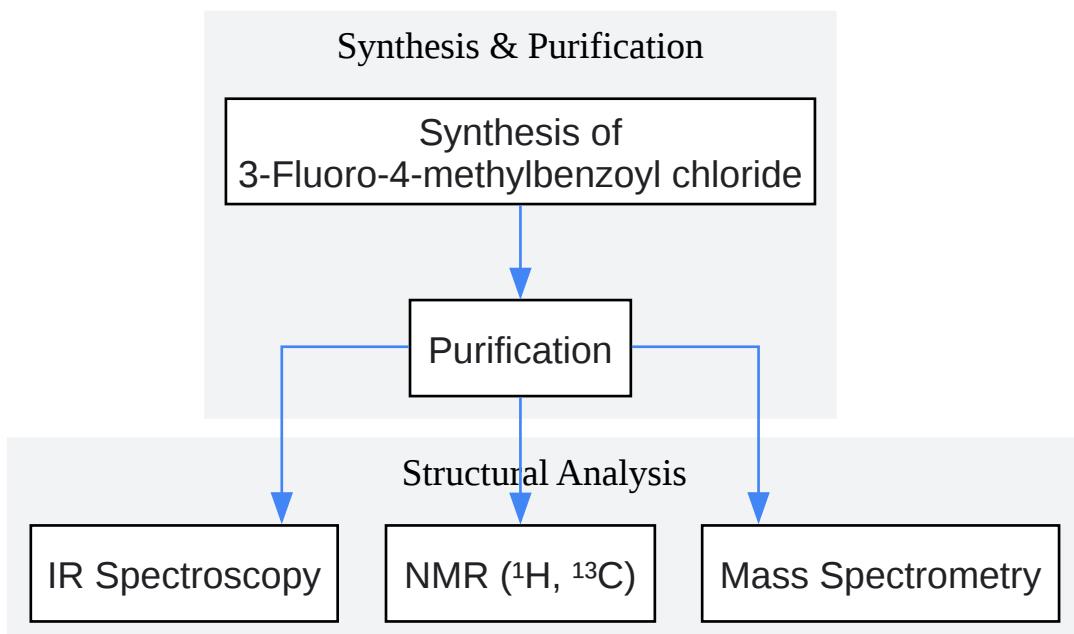
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of **3-Fluoro-4-methylbenzoyl chloride**.



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Diagram 1: Synthesis Workflow



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Diagram 2: Overall Synthesis and Analysis Logical Flow

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References

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